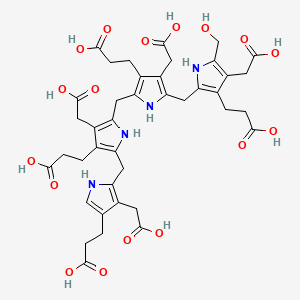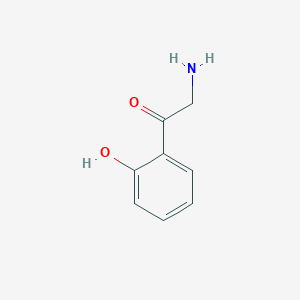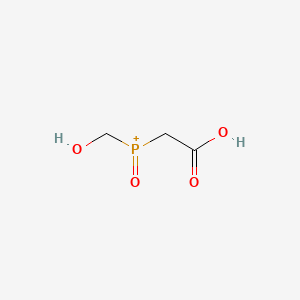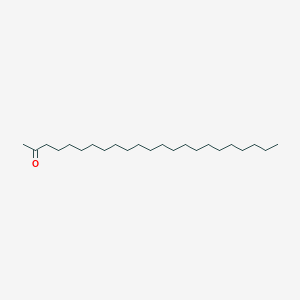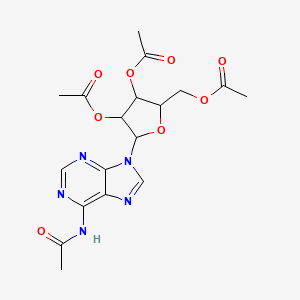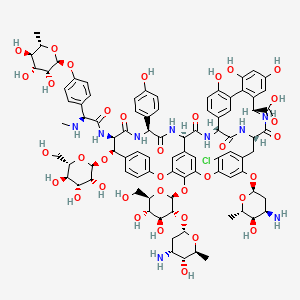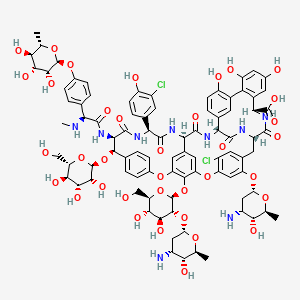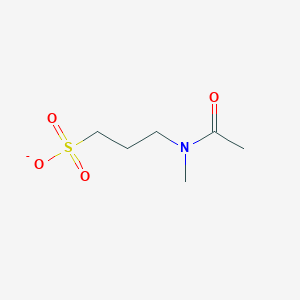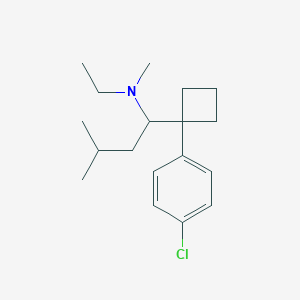
Homosibutramine
描述
Homosibutramine is a chemical compound structurally related to sibutramine, which is known for its use as an appetite suppressant. This compound has been studied for its potential applications in weight management and other therapeutic areas. It is a centrally acting stimulant that affects neurotransmitter reuptake in the brain.
作用机制
Target of Action
Homosibutramine, also known as Sibutramine, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in mood regulation and the feeling of satiety after eating.
Mode of Action
This compound exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decrease in appetite, thereby reducing food intake . This mechanism of action is different from amphetamines, which force the release of these neurotransmitters rather than inhibiting their reuptake .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitters NE, 5-HT, and dopamine. By inhibiting their reuptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact downstream effects of this increased signaling can vary, but they generally lead to reduced appetite and increased energy expenditure.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to produce active metabolites
Result of Action
The primary result of this compound’s action is a reduction in food intake due to increased feelings of satiety. This can lead to weight loss in individuals with obesity . It’s important to note that this compound was withdrawn from various markets due to concerns about increased risk of heart attack and stroke in patients with a history of heart disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, physical activity, and overall health status can affect an individual’s response to the drug . Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions .
生化分析
Biochemical Properties
Homosibutramine interacts with various enzymes and proteins in the body. It is metabolized in the liver, with primary cultures of rat hepatocytes showing that it undergoes demethylation, hydroxylation, dehydrogenation, acetylation, attachment of CO2, and glucuronidation .
Cellular Effects
This compound influences cell function by enhancing satiety and metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical reactions.
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary depending on the specific conditions of in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of homosibutramine involves several steps, starting from the appropriate cyclobutyl and chlorophenyl precursors. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Attachment of the chlorophenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Introduction of the amine group: This is done through reductive amination or similar reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can modify the chlorophenyl group, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学研究应用
Homosibutramine has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying neurotransmitter reuptake inhibition.
Biology: Investigating its effects on neurotransmitter levels and appetite regulation.
Medicine: Potential use in weight management and treatment of obesity.
Industry: Development of new pharmaceuticals and therapeutic agents.
相似化合物的比较
Sibutramine: The parent compound, known for its appetite suppressant properties.
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Phentermine: A stimulant similar to an amphetamine, used for weight loss.
Uniqueness of Homosibutramine: this compound is unique in its structural modifications compared to sibutramine, which may result in different pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to variations in efficacy and safety profiles, making this compound a compound of interest for further research and development.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N-ethyl-N,3-dimethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPIBRZKTJQXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317080 | |
| Record name | Homosibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935888-80-5 | |
| Record name | Homosibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935888-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homosibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homosibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOSIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7UHJ0JDFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
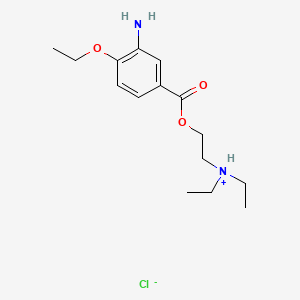
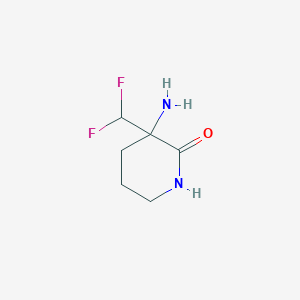
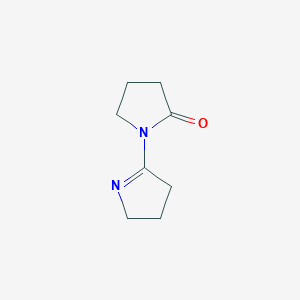
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)
![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)
